

# Application Notes and Protocols for Ssr 146977

## In Vitro Binding Assay

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### Compound of Interest

Compound Name: Ssr 146977

Cat. No.: B1681114

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## Abstract

These application notes provide a comprehensive protocol for conducting an in vitro binding assay for **Ssr 146977**, a potent and selective nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.<sup>[1][2][3]</sup> The provided methodology details the necessary steps for determining the binding affinity of **Ssr 146977** and other related compounds to the human NK3 receptor. This document also includes a summary of its binding characteristics and a diagram of the associated signaling pathway.

## Introduction

**Ssr 146977** is a highly selective and potent competitive antagonist of the tachykinin NK3 receptor.<sup>[1][2]</sup> Understanding its binding characteristics is crucial for the development of novel therapeutics targeting this receptor, which is implicated in various physiological processes, including those related to psychiatric disorders and airway inflammation. The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand neurokinin B (NKB), initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. This document outlines a radioligand binding assay protocol to determine the inhibitory constant ( $K_i$ ) of **Ssr 146977** for the human NK3 receptor.

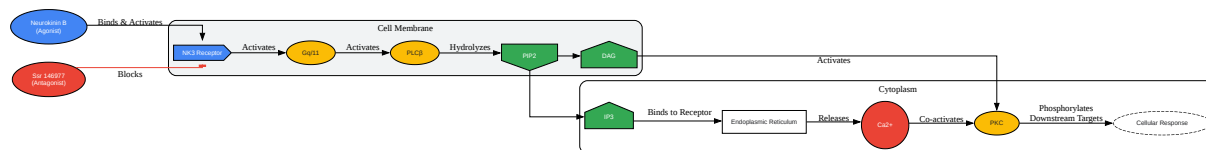
## Data Presentation

Table 1: Pharmacological Profile of **Ssr 146977** at the Human NK3 Receptor

Parameter	Value	Cell Line	Radioligand	Reference
Ki	0.26 nM	CHO cells expressing human NK3 receptor	Radioactive Neurokinin B	
IC50 (Inositol Monophosphate Formation)	7.8 - 13 nM	CHO cells expressing human NK3 receptor	Senktide (agonist)	
IC50 (Intracellular Calcium Mobilization)	10 nM	CHO cells expressing human NK3 receptor	Senktide (agonist)	

## Signaling Pathway

The NK3 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway. Upon binding of an agonist such as Neurokinin B, the receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. The activated Gαq subunit dissociates and stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>). DAG, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.



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Caption: NK3 Receptor Signaling Pathway.

## Experimental Protocols

### Cell Culture and Membrane Preparation

This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

Materials:

- CHO cells stably expressing human NK3 receptor
- Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, antibiotics, selection agent)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell scraper
- Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, with protease inhibitors (e.g., cComplete™ Protease Inhibitor Cocktail)

- Dounce homogenizer or sonicator
- High-speed refrigerated centrifuge
- Bradford assay reagents for protein quantification

#### Procedure:

- Culture the CHO-hNK3R cells to ~90% confluency in appropriate culture flasks.
- Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
- Harvest the cells by scraping them into ice-cold PBS.
- Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
- Determine the protein concentration of the membrane preparation using the Bradford assay.
- Aliquot the membrane preparation and store at -80°C until use.

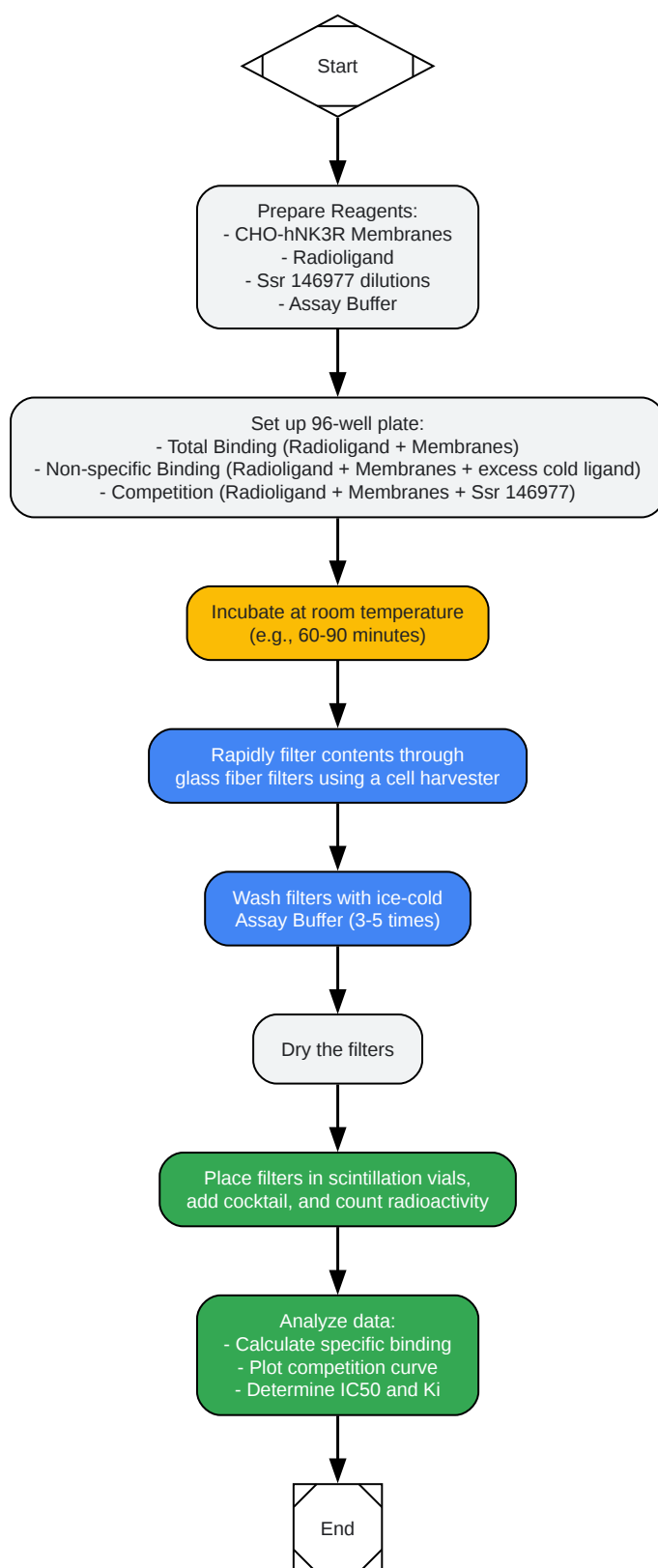
## Radioligand Competition Binding Assay

This protocol details a competition binding assay to determine the  $K_i$  of **Ssr 146977** for the human NK3 receptor using a radiolabeled ligand.

## Materials:

- Prepared CHO-hNK3R cell membranes
- Radioligand: e.g., [ $^3\text{H}$ ]-Neurokinin B or a suitable iodinated NK3 agonist like [ $^{125}\text{I}$ ]-Bolton-Hunter scyliorhinin II
- **Ssr 146977**
- Non-labeled Neurokinin B (for determining non-specific binding)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM  $\text{MgCl}_2$ , 0.1% BSA
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
- Filtration apparatus (cell harvester)
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter

## Procedure:



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Caption: Experimental Workflow for the Radioligand Binding Assay.

- Assay Setup:
  - Prepare serial dilutions of **Ssr 146977** in Assay Buffer.
  - In a 96-well plate, set up the following in triplicate:
    - Total Binding: Assay Buffer, radioligand (at a concentration close to its  $K_d$ ), and cell membranes.
    - Non-specific Binding (NSB): Assay Buffer, radioligand, a saturating concentration of non-labeled Neurokinin B (e.g., 1  $\mu$ M), and cell membranes.
    - Competition: Assay Buffer, radioligand, varying concentrations of **Ssr 146977**, and cell membranes.
  - The final assay volume is typically 200-250  $\mu$ L. Add the cell membranes last to initiate the binding reaction.
- Incubation:
  - Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Filtration:
  - Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
  - Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.
- Counting:
  - Transfer the filters to scintillation vials.
  - Add an appropriate volume of scintillation cocktail to each vial.
  - Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:

- Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
- Plot the percentage of specific binding against the log concentration of **Ssr 146977**.
- Determine the IC50 value (the concentration of **Ssr 146977** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

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## References

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